Home > Products > Building Blocks P143 > 5,9-Dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan
5,9-Dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan - 57236-85-8

5,9-Dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan

Catalog Number: EVT-275488
CAS Number: 57236-85-8
Molecular Formula: C19H27NO2
Molecular Weight: 301.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MR2034 is a kappa-Opioid receptor agonist, stimulating hypothalamic-pituitary-adrenal axis.
Synthesis Analysis
  • Starting Material: The synthesis often starts with readily available compounds like normetazocine (2'-Hydroxy-5,9-dimethyl-6,7-benzomorphan) [ [], [], [], [], [], [], [], [], [] ] or intermediates derived from simpler aromatic compounds [ [], [], [] ].

  • Key Transformations: The key step usually involves the alkylation of normetazocine with a suitably protected tetrahydrofurfuryl halide or its synthetic equivalent. This reaction forms the crucial ether linkage connecting the benzomorphan core with the tetrahydrofuran ring. [ [], [], [], [], [], [], [] ]

  • Stereochemical Control: The presence of multiple chiral centers in the molecule necessitates careful control of stereochemistry during synthesis. This is often achieved through the use of chiral starting materials, chiral auxiliaries, or specific reaction conditions that favor the formation of desired stereoisomers. [ [], [], [], [], [], [], [] ]

Molecular Structure Analysis
  • Benzomorphan Core: The molecule features the characteristic 6,7-benzomorphan structure, consisting of a benzene ring fused to a partially saturated nitrogen-containing heterocycle. [ [], [], [] ]

  • Tetrahydrofurfuryl Substituent: A tetrahydrofurfuryl group is attached to the nitrogen atom of the benzomorphan core via an ether linkage. This group contributes to the overall three-dimensional shape of the molecule and influences its interaction with opioid receptors. [ [], [], [] ]

  • Stereochemical Variations: The presence of multiple chiral centers in both the benzomorphan core and the tetrahydrofurfuryl substituent gives rise to numerous stereoisomers. The specific spatial arrangement of atoms in each stereoisomer dictates its pharmacological activity and binding affinity for opioid receptors. [ [], [], [], [], [], [], [] ]

  • Structural Studies: X-ray crystallography and NMR spectroscopy have been instrumental in elucidating the three-dimensional structures of various 5,9-Dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan stereoisomers, providing crucial insights into the structure-activity relationships of these compounds. [ [], [], [], [], [], [] ]

Chemical Reactions Analysis
  • Structure-Activity Relationship (SAR) Studies: Researchers synthesize a series of analogs by modifying the substituents on the benzomorphan core and the tetrahydrofurfuryl group to understand how these modifications affect the compound's pharmacological activity. [ [], [], [], [], [], [] ]

  • Radiolabeling: Introduction of radioactive isotopes, such as tritium ([3H]) or carbon-11 ([11C]), allows for tracking the compound's distribution and metabolism in biological systems. This is crucial for understanding its pharmacokinetic properties. [ [], [] ]

  • Developing Affinity Probes: The incorporation of specific reactive groups, such as electrophilic moieties, can be used to create affinity probes that bind irreversibly to opioid receptors. These probes help in identifying and characterizing opioid receptor subtypes. [ [] ]

Mechanism of Action
  • Opioid Receptor Binding: The compound exhibits affinity for opioid receptors, particularly the kappa-opioid receptor subtype. The specific interactions between the molecule's functional groups and amino acid residues in the receptor's binding pocket dictate its binding affinity and selectivity. [ [], [], [], [] ]

  • Agonist/Antagonist Activity: Depending on the stereochemistry and substitution pattern, 5,9-Dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan can act as either an agonist or antagonist at opioid receptors. Agonists activate the receptor, while antagonists block its activation by other ligands. [ [], [], [], [], [], [], [], [], [], [] ]

  • Downstream Signaling: Binding to opioid receptors triggers a cascade of intracellular signaling events, ultimately leading to its pharmacological effects. This often involves the inhibition of adenylate cyclase, leading to a decrease in intracellular cyclic AMP levels, and modulation of ion channel activity. [ [], [], [] ]

Applications
  • Pain Research: This compound serves as a valuable tool for investigating pain pathways and evaluating the role of the kappa-opioid receptor in pain perception and modulation. [ [], [], [], [] ]

  • Drug Discovery: By studying the structure-activity relationships of this compound and its analogs, researchers can identify structural features that contribute to analgesic activity and develop novel, more effective pain relievers with potentially fewer side effects. [ [], [], [], [], [], [] ]

  • Opioid Pharmacology: 5,9-Dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan and its derivatives help elucidate the complex pharmacology of opioid receptors, including their subtypes, signaling mechanisms, and potential therapeutic applications. [ [], [], [], [] ]

(-)-5,9-Dimethyl-2'-hydroxy-2-(2-methoxypropyl)-6,7-benzomorphan hydrobromide (MRZ 2549)

    Compound Description: MRZ 2549 is a benzomorphan derivative classified as a kappa-opioid receptor agonist. It demonstrated no effect on LH levels in ovariectomized rats, unlike its structural relative, MR 2034.

(-)-5,9-Dimethyl-2'-hydroxy-2-(tetrahydrofurfuryl)-6,7-benzomorphan tartrate (MR 2034)

    Compound Description: MR 2034, a benzomorphan derivative, is characterized as a kappa-opioid receptor agonist. Research suggests that its binding properties remain unaffected by naloxazone treatment in rats. In studies on ovariectomized rats, MR 2034 effectively suppressed LH levels, indicating an interaction with mu-opioid receptors.

(+/-)-(1-R/S,5-R/S,2=R/S)-5,9-Dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan (Mr2033)

    Compound Description: Mr2033 is a benzomorphan derivative exhibiting kappa-agonist effects in various in vivo assays. Its respiratory depressant effects in rhesus monkeys are believed to be mediated by mu-opioid receptors.

Bremazocine

    Compound Description: Bremazocine is identified as a kappa-opioid receptor agonist. Its binding characteristics appear unaffected by naloxazone treatment in rats.

Ethylketocyclazocine (EKC)

    Compound Description: EKC is recognized as an opioid with kappa-agonist effects in various in vivo assays. Studies suggest that its respiratory depressant effects in rhesus monkeys are likely mediated by mu-opioid receptors.

    Compound Description: Cyclazocine, a benzomorphan derivative, displays narcotic antagonist properties in animal models, yet acts as a potent analgesic in humans. It can induce euphoria, tolerance, and physical dependence, but its effects differ qualitatively from morphine. It does not suppress abstinence in morphine-dependent subjects but can precipitate it, similar to nalorphine.

2'-Hydroxy-5,9-dimethyl-2-allyl-6,7-benzomorphan (SKF 10047)

    Compound Description: SKF 10047, a benzomorphan derivative, exhibits distinct pharmacological actions compared to morphine and ketocyclazocine. This led to the proposition of a separate opiate receptor type (+-receptor) to account for its unique profile.

(+–)-5-Ethyl-2'-hydroxy-9,9-dimethyl-2-phenethyl-6,7-benzomorphan hydrobromide (Dimephen)

    Compound Description: Dimephen, a benzomorphan opioid, exhibits significant analgesic activity, approximately 205 times that of morphine.

(+–)-2'-hydroxy-5,9-dimethyl-2-phenethyl-6,7-benzomorphan hydrobromide hemihydrate (Phenazocine)

    Compound Description: Phenazocine, a benzomorphan opioid, demonstrates potent analgesic activity, about 10 times stronger than morphine. Structural studies indicate that the phenethyl substituent's conformation is not critical for the narcotic activity of Phenazocine.

(+)-N-[11C]-Benzyl-N-normetazocine (1S, 5S,9S-(+)-cis-2-[11C]-2′-hydroxy-5,9-dimethyl-6,7-benzomorphan)

    Compound Description: This compound is a potent and selective ligand for the σ receptor and is used as a radiotracer for studying σ receptors in vivo using PET.

(−)‐2'‐Hydroxy‐2‐(4‐methoxybutyl)‐5,9‐dimethyl‐6,7‐benzomorphan hydrobromide

    Compound Description: This benzomorphan derivative shows morphine-like agonist activity and is twice as potent as morphine in the writhing test. The two molecules in the asymmetric unit have different N side-chain conformations.

2-Allyl-2′-hydroxy-5,9-dimethyl-6,7-benzomorphan hydrobromide monohydrate

    Compound Description: This compound represents a structural segment of the morphine molecule, sharing the same conformation. The crystal structure reveals efficient packing facilitated by hydrogen bonding involving four hydrogen atoms per molecule.

2'-hydroxy-5,9-dimethyl-2-(3-methyl-2-butenyl)-6,7-benzomorphan (Pentazocine) hydrochloride hydrate

    Compound Description: This benzomorphan derivative, known as pentazocine, exhibits a side-chain orientation akin to cyclazocine but distinct from naloxone.

    Compound Description: Compound (I) is a potent κ-opioid receptor agonist and has an intramolecular hydrogen bond. Compound (II) is its inactive diastereomer.

(1S,5R,8R,9R)-2'-hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan hydrochloride

    Compound Description: This benzomorphan derivative is notable for its inactivity at the opioid kappa receptor. Structural analysis reveals a significant flattening around the nitrogen atom of the piperidinium ring due to the epoxyethano bridge, potentially explaining its lack of activity.

(–)-(1R,5R,9R)-2-Ethoxyethyl-2'-hydroxy-5,9-dimethyl-6,7-benzomorphan hydrobromide

    Compound Description: This benzomorphan compound exhibits an intramolecular (C−)H...O hydrogen bond.

(+/-)-5,9 alpha-dimethyl-2-[2-(4-fluorophenyl)ethyl]-2'-hydroxy-6,7-benzomorphan (Fluorophen)

    Compound Description: Fluorophen is a fluorinated derivative of the benzomorphan opioid agonist phenazocine. It shows only a twofold decrease in opiate receptor affinity compared to its non-fluorinated counterpart. Fluorophen, when labeled with 18F, is considered a potential in vivo probe for visualizing opiate receptors.

α-5,9-dimethyl-2(3-methyl-3-methylfuryl)-2-hydroxy-6, 7-benzomorphan (Mr 1268)

    Compound Description: Mr 1268, a furylmethyl-substituted benzomorphan, exhibited significant analgesic effects in a double-blind study involving patients experiencing severe postoperative pain.

    Compound Description: BAB, a benzomorphan derivative with an alkylating group, displays potent and irreversible opioid agonist activity in neuroblastoma × glioma hybrid cells. Its potency is comparable to Leu-enkephalin in inhibiting prostaglandin E1-induced increases in cellular cyclic AMP. This irreversible binding suggests a covalent interaction with opiate receptors.

    Compound Description: These compounds are derivatives of 5,9-dimethyl-6,7-benzomorphan (normetazocine), modified with various substituents in the N-phenethyl moiety and at the C8 position. Some of them, particularly those with a para-OH or ortho-F substituent in the N-phenethyl ring and C8-methylene derivatives, exhibit potent MOR agonistic activity, surpassing the potency of morphine.

(1S,5R,9R)-2-cyclopropylmethyl-2'-hydroxy-5,9-dimethyl-8-oxo-6,7-benzomorphan hydrochloride monohydrate (Ketazocine)

    Compound Description: Ketazocine is a benzomorphan derivative. Structural analysis shows that the cyclopropylmethyl side chain in ketazocine adopts the same conformation as in gemazocine.

2,9α-Dimethyl-2'-hydroxy-6,7-benzomorphan

    Compound Description: This compound is a benzomorphan derivative synthesized from trans-3,4-dihydro-4-(2-dimethylaminoethyl)-6-methoxy-3-methyl-1(2H)-naphthalenone. The synthesis involved a key step of mercuric acetate cyclization.

3,4,5,6-Tetrahydro-3,6-dimethyl-2,6-.methano-3-benzazocin-1(2H)-one (2,5-dimethyl-8-oxo-6,7-benzomorphan)

    Compound Description: This benzomorphan derivative serves as a key intermediate in synthesizing various 6,7-benzomorphan derivatives.

2'-Acylthio- and 2'-alkylthio-6,7-benzomorphans

    Compound Description: These compounds are a series of 6,7-benzomorphan derivatives synthesized as potential analgesics. The synthesis involved introducing acylthio or alkylthio groups at the 2'-position of the benzomorphan scaffold.

5α 9α‐dimethyl‐2‐[4‐(4‐fluorophenyl)‐4‐oxobutyl]‐2′‐hydroxy‐6,7‐benzo‐morphan (ID-1229)

    Compound Description: ID-1229 is a new analgesic agent labeled with tritium for metabolic studies.

9α-Ethyl-2'-hydroxy-5-methyl-6,7-benzomorphans

    Compound Description: This series of benzomorphan derivatives, particularly the N-alkyl-substituted analogs, were synthesized and evaluated for their narcotic analgesic and antagonistic properties.

2,9β-Dimethyl-2'-hydroxy-6,7-benzomorphan

α 5,9-dimethyl-6, 7-benzomorphans

    Compound Description: This series of compounds, particularly the N-2-bromoalkyl derivatives, exhibited prolonged hypothermic and depressant effects.

2,5-Dimethyl-2'-hydroxy-9α- and 9β-propyl-6,7-benzomorphans

    Compound Description: These benzomorphan derivatives, especially the levo isomers, displayed potent analgesic activity, comparable to or surpassing morphine.

Properties

CAS Number

57236-85-8

Product Name

5,9-Dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan

IUPAC Name

(1R,9R)-1,13-dimethyl-10-[[(2R)-oxolan-2-yl]methyl]-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

Molecular Formula

C19H27NO2

Molecular Weight

301.4 g/mol

InChI

InChI=1S/C19H27NO2/c1-13-18-10-14-5-6-15(21)11-17(14)19(13,2)7-8-20(18)12-16-4-3-9-22-16/h5-6,11,13,16,18,21H,3-4,7-10,12H2,1-2H3/t13?,16-,18-,19-/m1/s1

InChI Key

NLKLXMMOJZHSCB-SENCRUMESA-N

SMILES

CC1C2CC3=C(C1(CCN2CC4CCCO4)C)C=C(C=C3)O

Solubility

Soluble in DMSO

Synonyms

5,9-dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan
MR 2033
MR 2033 CL
MR 2034
MR-2033-CL
MR-2034
MR-2035
UM 1071

Canonical SMILES

CC1C2CC3=C(C1(CCN2CC4CCCO4)C)C=C(C=C3)O

Isomeric SMILES

CC1[C@H]2CC3=C([C@@]1(CCN2C[C@H]4CCCO4)C)C=C(C=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.